7-Fluoronaphthalen-2-amine

Fluorine Chemistry Synthetic Methodology Aromatic Amine Synthesis

Researchers require a characterized fluorinated naphthylamine with defined CYP isoform engagement. 7-Fluoronaphthalen-2-amine solves the problem of non-selective probe compounds. • Quantified CYP2A6 binding: Kd = 4.50 μM (Type I spectral shift, 379-387 nm) • Distinct from 2-naphthylamine (CYP1A2-mediated N-oxidation pathway) • Precursor for 1-[(7-fluoronaphthalen-2-yl)methyl]imidazole dual CYP17/CYP19 inhibitors • Readily available monofluorinated building block-avoids complex higher-fluorinated mixtures

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
Cat. No. B11918279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoronaphthalen-2-amine
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)F)N
InChIInChI=1S/C10H8FN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2
InChIKeyNEVCOUQLCQKNLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoronaphthalen-2-amine Product Overview


7-Fluoronaphthalen-2-amine (CAS 62078-76-6) is a monofluorinated β-naphthylamine derivative with the molecular formula C₁₀H₈FN and molecular weight of 161.18 g/mol [1]. As a fluorinated aromatic amine, this compound serves as a versatile building block for the synthesis of potentially bioactive fluoro compounds, particularly azaheterocycles [2]. The 7-position fluorine substitution imparts distinct electronic properties to the naphthalene scaffold, influencing reactivity, metabolic stability, and target-binding characteristics relative to unsubstituted naphthylamines and alternative regioisomers [3].

Why 7-Fluoronaphthalen-2-amine Is Irreplaceable


Fluorine positional isomerism in naphthylamine derivatives produces fundamentally different electronic landscapes, regioselectivity in subsequent synthetic transformations, and biological target engagement profiles that preclude simple substitution [1]. The 7-position fluorine in 7-fluoronaphthalen-2-amine creates a distinct electron distribution across the naphthalene ring system compared to 6-fluoro-, 8-fluoro-, or 1-fluoro-2-naphthylamine congeners [2]. In medicinal chemistry contexts, this positional specificity translates into measurable differences in CYP enzyme inhibition potency, binding affinity to target proteins, and metabolic susceptibility—parameters that cannot be extrapolated across regioisomers [3]. The evidence presented below quantifies these differentiation points to inform scientifically grounded procurement decisions.

7-Fluoronaphthalen-2-amine: Quantitative Differentiation Evidence


Regioselective Hydrodefluorination Advantage

The Zn–aqueous NH₃ hydrodefluorination methodology enables selective hydrogen-for-fluorine substitution on polyfluoro-2-naphthylamines, with regioselectivity governed by radical anion fragmentation patterns [1]. Unlike perfluoro-2-naphthylamine (heptafluoro-2-naphthylamine), which requires multi-step synthetic routes for controlled defluorination, 7-fluoronaphthalen-2-amine represents a defined monofluorinated endpoint that circumvents unpredictable defluorination product mixtures [2].

Fluorine Chemistry Synthetic Methodology Aromatic Amine Synthesis

CYP17/CYP19 Inhibition: 7-Fluoro vs. 5,7-Difluoro

In a systematic structure-activity relationship study of fluorinated 1-(naphthalen-2-ylmethyl)imidazoles as CYP17 and CYP19 inhibitors, the fluorine substitution pattern on the naphthalene core directly modulated enzyme inhibitory potency [1]. Compounds bearing 7-fluoro substitution (e.g., 1-[(7-fluoronaphthalen-2-yl)methyl]imidazole derivatives) demonstrated measurable CYP17 and CYP19 inhibition, while the 5,7-difluoro substitution pattern produced distinctly different activity profiles [2]. The inhibitory activity of 7-fluoro-substituted naphthalene derivatives in this series was found to be approximately 2- to 5-fold different from the 5,7-difluoro analogs depending on additional ring substituents [3].

Medicinal Chemistry Cytochrome P450 Inhibition SAR Analysis

CYP2A6 Binding Affinity

7-Fluoronaphthalen-2-amine exhibits measurable binding affinity to human cytochrome P450 2A6 (CYP2A6), a key enzyme involved in xenobiotic metabolism and procarcinogen activation [1]. The binding interaction was characterized as a Type I spectral binding assay, showing a Kd value of 4.50 μM (4.50 × 10³ nM) as determined by absorbance changes in the 379–387 nm range [2]. This moderate binding affinity positions 7-fluoronaphthalen-2-amine as a useful probe compound for CYP2A6 interaction studies, distinct from the metabolic activation profile of unsubstituted 2-naphthylamine which undergoes N-oxidation by CYP1A2 [3].

Drug Metabolism CYP450 Profiling ADME Studies

Melatonin Receptor Ligand Scaffold

In the development of naphthalenic bioisosteres of melatonin as MT₁ and MT₂ receptor ligands, the 7-position of the naphthalene core has been identified as a critical site for functional group optimization [1]. SAR studies demonstrated that substituents at the 7-position (including alkoxy and amide functionalities derived from 7-substituted naphthalen-2-amines) directly influence receptor binding affinity and selectivity between MT₁ and MT₂ subtypes [2]. 7-Fluoronaphthalen-2-amine provides the requisite 7-position functionality for further elaboration into amidic melatonin receptor ligands, with the fluorine atom offering unique electronic modulation compared to methoxy or hydrogen substituents [3].

GPCR Ligands Melatonin Receptors CNS Drug Discovery

Regioisomer Comparison for Metabolic Stability

Fluorine substitution at the 7-position of the naphthalene-2-amine scaffold confers distinct metabolic stability characteristics compared to alternative regioisomers [1]. 6-Fluoronaphthalen-2-amine, while structurally similar (C₁₀H₈FN, MW 161.18), exhibits different electronic distribution and steric properties due to the altered fluorine position [2]. The 7-fluoro regioisomer provides a unique combination of the electron-withdrawing inductive effect of fluorine (−I) with minimal steric interference at the 7-position, which is distal to the reactive 2-amino group [3]. This spatial arrangement differs fundamentally from 1-fluoro-2-naphthylamine (CAS 14554-00-8), where the fluorine atom is ortho to the amino group, creating intramolecular hydrogen bonding potential and altered nucleophilicity that significantly modifies reactivity in subsequent synthetic transformations .

Metabolic Stability Fluorine Chemistry Pharmacokinetics

KRAS Inhibitor Pharmacophore

The 7-fluoronaphthalene moiety has been incorporated as a key structural element in advanced KRAS inhibitor development candidates, demonstrating the scaffold's relevance in contemporary oncology drug discovery [1]. Specifically, the compound (S)-2-(4-(7-(8-chloro-7-fluoronaphthalen-1-yl)-2-((1-((dimethylamino)methyl)cyclopropyl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile (MW 636.14, C₃₃H₃₆ClF₂N₇O₂) contains a 7-fluoro-substituted naphthalene core that contributes to KRAS inhibition potency [2]. This clinical-stage development effort, involving polymorph screening and formulation optimization of the 7-fluoronaphthalene-containing candidate, underscores the scaffold's translational potential beyond academic research applications [3].

Oncology Drug Discovery KRAS Inhibitors Targeted Therapy

7-Fluoronaphthalen-2-amine Application Scenarios


CYP2A6 Enzyme Interaction and Metabolic Profiling Studies

Researchers requiring a characterized probe compound for cytochrome P450 2A6 binding studies should procure 7-fluoronaphthalen-2-amine based on its quantified Kd of 4.50 μM for CYP2A6 [1]. This moderate binding affinity, coupled with the Type I spectral interaction profile (absorbance increase at 379–387 nm), enables its use as a reference ligand in CYP2A6 inhibition assays, drug-drug interaction screening, and metabolic stability investigations [2]. Unlike unsubstituted 2-naphthylamine which undergoes CYP1A2-mediated N-oxidation activation, the 7-fluoro derivative engages a distinct CYP isoform, facilitating isoform-selectivity profiling applications [3].

Steroidogenic CYP17/CYP19 Dual Inhibition SAR Programs

Medicinal chemistry groups developing dual CYP17/CYP19 inhibitors for hormone-dependent cancers should utilize 7-fluoronaphthalen-2-amine as a key intermediate for synthesizing 1-[(7-fluoronaphthalen-2-yl)methyl]imidazole derivatives [1]. Systematic SAR studies have demonstrated that 7-fluoro substitution on the naphthalene core produces a distinct inhibitory potency profile (approximately 2- to 5-fold differential compared to 5,7-difluoro analogs), enabling fine-tuning of enzyme inhibition characteristics [2]. The defined 7-position fluorination avoids the synthetic complexity and purification challenges associated with higher-fluorinated naphthylamine mixtures described in the hydrodefluorination literature [3].

Melatonin Receptor Ligand Discovery

Neuroscience and circadian rhythm drug discovery teams targeting MT₁ and MT₂ melatonin receptors should evaluate 7-fluoronaphthalen-2-amine as a precursor for amidic naphthalenic ligands [1]. The 7-position of the naphthalene core is established as a critical site for modulating receptor binding affinity and subtype selectivity, with 7-substituted naphthalen-2-amines serving as direct precursors to high-affinity melatonin receptor ligands [2]. The fluorine substituent offers electronic properties (σₚ = 0.06) distinct from the extensively studied 7-methoxy series (σₚ = −0.27), enabling exploration of novel electronic SAR space not accessible with oxygen-based 7-position substituents [3].

Synthetic Methodology: Monofluorinated Naphthylamine

Synthetic chemistry laboratories developing novel fluorinated heterocyclic compounds should select 7-fluoronaphthalen-2-amine as a well-characterized, commercially accessible monofluorinated naphthylamine building block [1]. The Zn–aqueous NH₃ hydrodefluorination studies demonstrate that controlled access to monofluorinated 2-naphthylamines represents a synthetically valuable endpoint, whereas higher-fluorinated analogs (2–6 fluorine atoms) yield complex product mixtures and were described as 'almost inaccessible for extensive studies and synthetic application' [2]. The defined 7-fluoro regiochemistry provides predictable reactivity in subsequent transformations, including azaheterocycle synthesis and cross-coupling reactions [3].

Technical Documentation Hub

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